Cyclopentyl 2,4-dimethylphenyl ketone
Overview
Description
Cyclopentyl 2,4-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,4-dimethylphenyl ketone typically involves the reaction of cyclopentyl magnesium bromide with 2,4-dimethylbenzoyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
C5H9MgBr+C9H9COCl→C14H18O+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2,4-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2,4-dimethylbenzoic acid.
Reduction: Cyclopentyl 2,4-dimethylphenyl alcohol.
Substitution: 2,4-dimethyl-6-nitrophenyl ketone.
Scientific Research Applications
Cyclopentyl 2,4-dimethylphenyl ketone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Cyclopentyl 2,4-dimethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and microbial cell wall synthesis .
Comparison with Similar Compounds
- Cyclopentyl phenyl ketone
- Cyclopentyl 3,5-dimethylphenyl ketone
- Cyclohexyl 2,4-dimethylphenyl ketone
Comparison: Cyclopentyl 2,4-dimethylphenyl ketone is unique due to the presence of both cyclopentyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. Compared to Cyclopentyl phenyl ketone, the additional methyl groups in this compound enhance its steric hindrance and potentially alter its reactivity and biological activity. Similarly, the substitution of the cyclopentyl group with a cyclohexyl group in Cyclohexyl 2,4-dimethylphenyl ketone results in different steric and electronic effects, influencing its chemical behavior and applications .
Properties
IUPAC Name |
cyclopentyl-(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJNXLKEJANFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642565 | |
Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-50-9 | |
Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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